3-Formyl-6-methylchromone
Overview
Description
3-Formyl-6-methylchromone is a versatile organic compound that serves as a key building block in the synthesis of various heterocyclic systems. It is characterized by the presence of a formyl group at the third position and a methyl group at the sixth position on the chromone backbone. The compound is known for its reactivity towards condensation reactions with carbon and nitrogen nucleophiles, which allows for the creation of a wide array of structurally diverse and potentially biologically active molecules .
Synthesis Analysis
The synthesis of derivatives of 3-form
Scientific Research Applications
Synthetic and Mechanistic Study
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 3-Formyl-6-methylchromone is used in a three-component reaction with primary amines and secondary phosphine oxides. This reaction is a catalyst-free approach for the synthesis of chromonyl-substituted α-aminophosphine oxides .
- Methods of Application or Experimental Procedures : The reaction is carried out at ambient temperature. When the reaction is performed with aliphatic amines or aminoalcohols at a higher temperature (80 °C), phosphinoyl-functionalized 3-aminomethylene chromanones are formed instead of the corresponding chromonyl-substituted α-aminophosphine oxides .
- Results or Outcomes : Detailed experimental and quantum chemical studies were performed to study the transformation. Moreover, the in vitro cytotoxicity of phosphinoyl-functionalized 3-aminomethylene chromanones was also investigated in three different cell lines .
Anti-Proliferative Action
- Specific Scientific Field : Pharmacology .
- Summary of the Application : 3-Formyl-6-methylchromone has been investigated for its anti-proliferative action on the MDR human colon cancer and mouse lymphoma .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
Preparation of Schiff’s Bases
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 3-Formyl-6-methylchromone is used in the preparation of a series of Schiff’s bases .
- Methods of Application or Experimental Procedures : The compound reacts with aromatic sulfonamides, such as sulfanilamide, homosulfanilamide, 4-aminoethyl-benzenesulfonamide, a pyrimidinyl-substituted sulfanilamide derivative, sulfaguanidine, and 4-amino-6-trifluoromethyl-benzene-1,3-disulfonamide to form Schiff’s bases .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
Safety And Hazards
properties
IUPAC Name |
6-methyl-4-oxochromene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-7-2-3-10-9(4-7)11(13)8(5-12)6-14-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWMIOYSMWCYIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350964 | |
Record name | 3-Formyl-6-methylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-6-methylchromone | |
CAS RN |
42059-81-4 | |
Record name | 3-Formyl-6-methylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Formyl-6-methylchromone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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